3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,5’-Di(9H-carbazol-9-yl)-[1,1’-biphenyl]-3,5-dicarbonitrile is a compound that belongs to the family of carbazole derivatives. It is known for its unique structure, which consists of two carbazole units attached to a biphenyl linker with cyano groups at the 3 and 5 positions. This compound is often used as an electron transporting host material in various applications, particularly in organic light-emitting diodes (OLEDs) due to its excellent film morphology and device thermal stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Di(9H-carbazol-9-yl)-[1,1’-biphenyl]-3,5-dicarbonitrile typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction, where a halogenated biphenyl compound reacts with a boronic acid derivative in the presence of a palladium catalyst.
Attachment of Carbazole Units: The carbazole units are then attached to the biphenyl core through a Buchwald-Hartwig amination reaction. This involves the reaction of the biphenyl compound with carbazole in the presence of a palladium catalyst and a suitable base.
Introduction of Cyano Groups: Finally, the cyano groups are introduced at the 3 and 5 positions of the biphenyl core through a nucleophilic substitution reaction using a suitable cyanating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3’,5’-Di(9H-carbazol-9-yl)-[1,1’-biphenyl]-3,5-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3’,5’-Di(9H-carbazol-9-yl)-[1,1’-biphenyl]-3,5-dicarbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a host material in OLEDs due to its excellent electron transporting properties and thermal stability.
Biology: Investigated for its potential use in bioimaging and biosensing applications due to its fluorescent properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment.
Wirkmechanismus
The mechanism of action of 3’,5’-Di(9H-carbazol-9-yl)-[1,1’-biphenyl]-3,5-dicarbonitrile involves its ability to transport electrons efficiently. The cyano groups attached to the biphenyl core increase the ground-state dipole moment, enhancing the electron density of the orbitals. This makes the compound an effective electron transporting host material with deep HOMO/LUMO energy levels. The carbazole units also contribute to the compound’s stability and electron transporting properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl: An isomer with similar properties but different substitution patterns.
1,3-Bis(N-carbazolyl)benzene: Another carbazole derivative used in similar applications.
4,4’-Di(9H-carbazol-9-yl)-1,1’-biphenyl: A compound with a different substitution pattern but similar electronic properties.
Uniqueness
3’,5’-Di(9H-carbazol-9-yl)-[1,1’-biphenyl]-3,5-dicarbonitrile is unique due to the presence of cyano groups at the 3 and 5 positions, which significantly enhance its electron transporting properties and thermal stability compared to other similar compounds .
Eigenschaften
Molekularformel |
C38H22N4 |
---|---|
Molekulargewicht |
534.6 g/mol |
IUPAC-Name |
5-[3,5-di(carbazol-9-yl)phenyl]benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C38H22N4/c39-23-25-17-26(24-40)19-27(18-25)28-20-29(41-35-13-5-1-9-31(35)32-10-2-6-14-36(32)41)22-30(21-28)42-37-15-7-3-11-33(37)34-12-4-8-16-38(34)42/h1-22H |
InChI-Schlüssel |
AGNGQJPZMQTGIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C5=CC(=CC(=C5)C#N)C#N)N6C7=CC=CC=C7C8=CC=CC=C86 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.